molecular formula C₅¹³CH₁₂O₆ B1146259 D-Glucose-5-13C CAS No. 120388-24-1

D-Glucose-5-13C

Cat. No.: B1146259
CAS No.: 120388-24-1
M. Wt: 181.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucose-5-13C is a stable isotope-labeled compound of glucose, where the carbon at the fifth position is replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties, which allow for detailed metabolic studies and tracing experiments.

Biochemical Analysis

Biochemical Properties

D-Glucose-5-13C plays a crucial role in biochemical reactions, particularly in glycolysis and the citric acid cycle. It interacts with several enzymes, including hexokinase, which phosphorylates glucose to glucose-6-phosphate, and phosphoglucose isomerase, which converts glucose-6-phosphate to fructose-6-phosphate . These interactions are essential for the proper functioning of cellular metabolism and energy production. Additionally, this compound can be used to study the activity of glucose transporters and other proteins involved in glucose uptake and utilization.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the activity of key signaling molecules such as insulin, which regulates glucose uptake and metabolism in cells . By tracing the incorporation of this compound into cellular metabolites, researchers can gain insights into how glucose metabolism impacts cellular functions and overall cell health. This compound is particularly useful in studying the metabolic changes in cancer cells, where glucose metabolism is often altered.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and transporters involved in glucose metabolism. For example, it binds to hexokinase, initiating the first step of glycolysis . This binding leads to the phosphorylation of glucose, which is a critical step in glucose utilization. Additionally, this compound can influence gene expression by modulating the activity of transcription factors that respond to changes in glucose levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for accurate metabolic tracing over extended periods . Long-term studies may reveal changes in cellular function as cells adapt to the presence of the labeled glucose. These temporal effects are important for understanding the dynamic nature of glucose metabolism in different biological contexts.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can be used to trace metabolic pathways without significantly altering cellular functions . At high doses, this compound may exhibit toxic effects or cause metabolic imbalances. Researchers must carefully optimize the dosage to ensure accurate and meaningful results in metabolic studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the citric acid cycle . It interacts with enzymes such as glucose-6-phosphate dehydrogenase and pyruvate kinase, which play key roles in these pathways. By tracing the flow of this compound through these pathways, researchers can gain insights into the regulation of metabolic flux and the production of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by glucose transporters and binding proteins . These transporters facilitate the uptake of glucose into cells, where it can be utilized for energy production and biosynthesis. The distribution of this compound within tissues can provide valuable information about glucose metabolism in different organs and tissues.

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-5-13C typically involves the incorporation of carbon-13 into the glucose molecule. One common method is through the fermentation of glucose using microorganisms that preferentially incorporate carbon-13 into specific positions of the glucose molecule. Another method involves chemical synthesis, where carbon-13 labeled precursors are used to construct the glucose molecule through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound often relies on large-scale fermentation processes. Microorganisms are cultured in media containing carbon-13 labeled substrates, which they metabolize to produce this compound. The product is then purified through various chromatographic techniques to achieve the desired isotopic purity and chemical purity.

Chemical Reactions Analysis

Types of Reactions

D-Glucose-5-13C undergoes various chemical reactions similar to those of unlabeled glucose. These include:

    Oxidation: this compound can be oxidized to form D-Gluconic acid.

    Reduction: It can be reduced to form D-Sorbitol.

    Substitution: It can undergo substitution reactions to form glycosides and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine water and nitric acid.

    Reduction: Sodium borohydride and hydrogen gas with a catalyst are commonly used reducing agents.

    Substitution: Methanol and acidic catalysts are often used to form methyl glycosides.

Major Products

    Oxidation: D-Gluconic acid

    Reduction: D-Sorbitol

    Substitution: Methyl glycosides

Scientific Research Applications

D-Glucose-5-13C is extensively used in scientific research due to its ability to trace metabolic pathways. Some of its applications include:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives.

    Biology: Employed in metabolic flux analysis to understand cellular metabolism and metabolic pathways.

    Medicine: Used in tracer studies to investigate glucose metabolism in various diseases, including diabetes and cancer.

    Industry: Applied in the production of labeled compounds for research and development purposes.

Mechanism of Action

D-Glucose-5-13C exerts its effects by participating in metabolic pathways similar to those of unlabeled glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The carbon-13 label allows researchers to trace the metabolic fate of glucose and study the dynamics of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose-1-13C: Labeled at the first carbon position.

    D-Glucose-6-13C: Labeled at the sixth carbon position.

    D-Glucose-13C6: Labeled at all six carbon positions.

Uniqueness

D-Glucose-5-13C is unique due to its specific labeling at the fifth carbon position, which allows for targeted studies of metabolic pathways involving this position. This specificity provides detailed insights into the metabolic processes and interactions of glucose in biological systems.

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-XCIUHENGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.